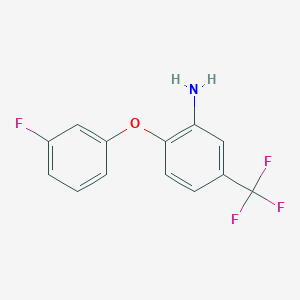
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is known for its unique structure, which includes a nicotinic acid moiety linked to a tetrahydro-2-furanylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with tetrahydro-2-furanylmethanol under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and tetrahydro-2-furanylmethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nicotinic acid moiety to its corresponding amine.
Substitution: The tetrahydro-2-furanylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in the biosynthesis of NAD+ and NADP+.
Tetrahydrofuranyl Derivatives: Compounds containing the tetrahydrofuranyl group, which exhibit similar reactivity and applications.
Uniqueness
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZPJTYJAGKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)






![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)



